molecular formula C9H12ClNO B011818 2-(3-chlorophenoxy)-N-methylethanamine CAS No. 102308-82-7

2-(3-chlorophenoxy)-N-methylethanamine

Cat. No.: B011818
CAS No.: 102308-82-7
M. Wt: 185.65 g/mol
InChI Key: ZLHBSKXCIBNODG-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-methylethanamine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Surfaces

A study employing density functional theory explored the adsorption of a similar chlorophenol compound on the Cu(111) surface, shedding light on the mechanisms that might be relevant for "2-(3-chlorophenoxy)-N-methylethanamine" in catalytic processes or environmental remediation technologies. The findings reveal that chlorophenol molecules form weakly bonded configurations on copper surfaces, which could influence the catalyzed formation of more complex compounds (Altarawneh et al., 2008).

Synthesis and Fungicidal Activity

Research on the synthesis of substituted chlorophenoxy compounds for fungicidal applications indicates the potential agrochemical utility of "this compound." These compounds have demonstrated effectiveness against various fungal pathogens, suggesting its relevance in developing new fungicides for crop protection (Kuzenkov & Zakharychev, 2009).

Environmental and Toxicological Studies

The compound's structural relatives have been examined for their environmental persistence and potential toxicological effects. For example, studies on chlorophenol precursors to dioxins provide insights into the environmental fate and transformation mechanisms of chlorophenoxy compounds, which could inform the handling and remediation strategies for "this compound" in environmental settings (Pan et al., 2013).

Analytical Methodologies

Analytical methods have been developed for detecting chlorophenoxy acid herbicides in biological samples, highlighting the relevance of "this compound" in toxicological studies and exposure assessments. These methodologies are crucial for monitoring environmental and human exposure to chlorophenoxy compounds, facilitating the evaluation of their health risks (Rosales-Conrado et al., 2008).

Adsorption Mechanisms for Removal from Environments

The adsorption mechanisms and dynamic behavior of graphene oxide for the removal of chlorophenol-based compounds have been investigated, offering potential applications for "this compound" in water treatment and environmental remediation. This research provides valuable insights into the interactions between chlorophenoxy compounds and adsorbents, suggesting ways to enhance the removal efficiency of such pollutants from the environment (Wei et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as 2-(3-chlorophenoxy)propionic acid are known to act as herbicides Herbicides typically target enzymes or pathways essential for plant growth and development

Mode of Action

It’s worth noting that phenoxy herbicides generally work by mimicking plant growth hormones, leading to uncontrolled growth and eventually plant death . The exact interaction of 2-(3-chlorophenoxy)-N-methylethanamine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds like phenoxy herbicides are known to disrupt plant growth hormone pathways . The downstream effects typically involve uncontrolled growth, which can lead to plant death. More research would be needed to confirm the specific pathways affected by this compound.

Result of Action

Based on the action of similar compounds, we can infer that it may cause uncontrolled growth leading to plant death

Action Environment

It’s known that factors such as temperature, ph, and presence of other chemicals can affect the action of similar compounds . More research would be needed to understand how these factors specifically influence this compound.

Biochemical Analysis

Biochemical Properties

2-(3-chlorophenoxy)-N-methylethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, altering their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can become toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also affect its bioavailability and duration of action, as well as its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The distribution pattern of this compound can influence its overall efficacy and toxicity, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHBSKXCIBNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427948
Record name 2-(3-Chlorophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-82-7
Record name 2-(3-Chlorophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(3-chlorophenoxy)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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